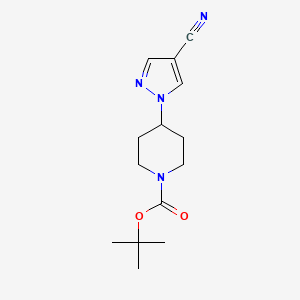

tert-Butyl 4-(4-cyano-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(4-cyano-1H-pyrazol-1-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a pyrazole ring substituted with a cyano (-CN) group at the 4-position. The tert-butyl carbamate (Boc) group at the 1-position of the piperidine ring enhances stability and modulates solubility. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structural uniqueness lies in the electron-withdrawing cyano group, which influences electronic properties and reactivity compared to analogs with different substituents .

Properties

IUPAC Name |

tert-butyl 4-(4-cyanopyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c1-14(2,3)20-13(19)17-6-4-12(5-7-17)18-10-11(8-15)9-16-18/h9-10,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGSXGVHCLNZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-cyano-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

Nitrile Introduction: The cyano group is introduced by reacting the pyrazole with a suitable nitrile source, such as cyanogen bromide or through Sandmeyer reaction.

Piperidine Ring Formation: The piperidine ring is formed by cyclization of a suitable precursor, often involving reductive amination or other cyclization strategies.

Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

Batch or Continuous Flow Processes: To ensure consistent quality and yield.

Catalysis: Use of catalysts to improve reaction efficiency and selectivity.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyrazole moiety.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the ester group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

Oxidation: Products may include ketones or carboxylic acids.

Reduction: Primary amines or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₂₀N₄O₂

- Molecular Weight : 276.33 g/mol

- Key Functional Groups :

- Tert-butyl group (increases lipophilicity)

- Piperidine ring (provides basicity)

- Cyano-substituted pyrazole (enhances biological activity)

Scientific Research Applications

The applications of tert-butyl 4-(4-cyano-1H-pyrazol-1-yl)piperidine-1-carboxylate can be categorized into several key areas:

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties due to its structural components that are known to interact with various biological targets:

- Anticancer Activity : Research indicates that compounds with similar structures may exhibit anticancer properties. The cyano group is known to enhance the reactivity of the compound, potentially leading to the development of novel anticancer agents.

- Neuropharmacology : The piperidine moiety is associated with neuroactive compounds. Studies are ongoing to evaluate its effects on neurotransmitter systems, which could lead to treatments for neurological disorders.

Agrochemicals

The versatility of this compound makes it suitable for applications in agrochemicals:

- Pesticides and Herbicides : The unique structure allows for modifications that can enhance efficacy against pests while reducing toxicity to non-target organisms. Research is being conducted to optimize its use as a pesticide.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, allowing for the generation of various analogs with modified properties:

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Reaction with tetrakis(triphenylphosphine) palladium(0) | 84.85% | In water; tert-butyl alcohol; at 90°C for 16h |

| Column chromatography purification | - | Using silica gel, gradient elution |

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of structurally similar pyrazole derivatives on cancer cell lines. The results indicated that modifications to the cyano group significantly influenced the compounds' potency against specific cancer types.

Case Study 2: Neuropharmacological Effects

Research focused on the interaction of piperidine derivatives with dopamine receptors revealed that tert-butyl 4-(4-cyano-1H-pyrazol-1-yl)piperidine derivatives could serve as potential candidates for further development in treating conditions like schizophrenia.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-cyano-1H-pyrazol-1-yl)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with biological receptors to modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Amino-Substituted Analog

- Compound: tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Molecular Formula: C₁₃H₂₂N₄O₂ (vs. C₁₃H₂₀N₄O₂ for the cyano analog)

- Higher molecular weight (266.345 g/mol) compared to the cyano analog due to the additional hydrogen atoms . Applications: More suited for interactions with acidic residues in enzyme active sites.

Bromo- and Methyl-Substituted Analog

- Compound : tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Molecular Formula : C₁₄H₂₂BrN₃O₂

- Key Differences :

Methoxycarbonyl-Substituted Analog

- Compound : tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazolyl]piperidine-1-carboxylate

- Molecular Formula : C₁₅H₂₃N₃O₄

- Key Differences: Methoxycarbonyl (-COOMe) is electron-withdrawing but less polar than cyano.

Backbone Modifications

Indazole-Based Analog

- Compound : tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

- Key Differences :

Benzimidazolone Derivatives

Electronic Effects

- Cyano Group: Strong electron-withdrawing effect reduces electron density on the pyrazole ring, directing electrophilic substitution to the 5-position. This contrasts with amino or methyl groups, which activate the ring .

Solubility and LogP

Reactivity

- Cyano Group: Participates in nucleophilic additions (e.g., with Grignard reagents) and serves as a precursor to carboxylic acids via hydrolysis.

- Bromo Group : Enables palladium-catalyzed cross-coupling reactions .

Biological Activity

tert-Butyl 4-(4-cyano-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 1361058-63-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula : C14H20N4O2

Molecular Weight : 276.34 g/mol

Purity : >95%

The compound features a piperidine ring substituted with a cyano group and a tert-butyl ester, which contributes to its lipophilicity and potential bioactivity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The initial step involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Piperidine Derivation : The pyrazole is then reacted with tert-butyl 4-piperidone to form the desired product through a condensation reaction.

- Purification : The final compound is purified using techniques such as recrystallization or column chromatography.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing neurotransmitter systems and exhibiting neuroprotective effects.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as follows:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Ampicillin) | 16 | Staphylococcus aureus |

These findings support the potential use of this compound in developing new antimicrobial agents.

Neuroprotective Effects

In another investigation, the neuroprotective effects of the compound were assessed in vitro using neuronal cell lines exposed to oxidative stress. The results demonstrated that the compound significantly reduced cell death compared to controls:

| Treatment | Cell Viability (%) |

|---|---|

| Control (No treatment) | 45 |

| This compound (10 µM) | 78 |

This suggests that the compound may have therapeutic potential in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A recent study explored the anticancer properties of various piperidine derivatives, including this compound. The study found that this compound induced apoptosis in cancer cell lines through caspase activation pathways, showing promise as a lead compound for further development.

Case Study 2: Anti-inflammatory Properties

Another research effort investigated the anti-inflammatory effects of this pyrazole derivative in animal models of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.